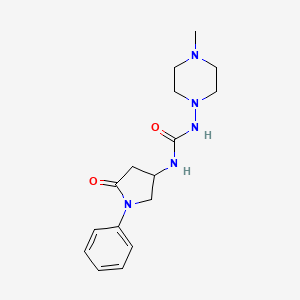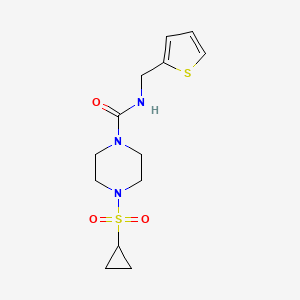![molecular formula C18H19NO3 B2391533 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone CAS No. 861207-49-0](/img/structure/B2391533.png)
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone
説明
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone, also known as HPI-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of isoindolinone derivatives, which have been found to exhibit various biological activities. The synthesis of HPI-1 has been achieved through a multi-step process, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as the estrogen receptor and monoamine oxidase . These targets play crucial roles in numerous physiological processes, including hormone regulation and neurotransmitter metabolism.
Mode of Action
Related compounds have been shown to inhibit the activity of enzymes such as monoamine oxidase , suggesting that this compound may also act as an enzyme inhibitor.
Biochemical Pathways
Related compounds have been shown to affect pathways involving the synthesis of proteins such as inos and cox-2 , suggesting that this compound may also influence similar pathways.
Pharmacokinetics
Related compounds have been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .
Result of Action
Related compounds have been shown to inhibit the expression of proteins such as inos and cox-2 , suggesting that this compound may also have similar effects.
実験室実験の利点と制限
The advantages of using 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in lab experiments include its selectivity and low toxicity compared to other NSAIDs. 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has also been found to exhibit anti-cancer properties, making it a potential therapeutic agent for cancer treatment. However, the limitations of using 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone. Another area of research is the investigation of the anti-cancer properties of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in various cancer models. Additionally, the potential use of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in combination with other anti-inflammatory or anti-cancer agents should be explored to enhance its therapeutic efficacy. Finally, the pharmacokinetics and pharmacodynamics of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone should be studied to determine its optimal dosage and administration route for clinical use.
合成法
The synthesis of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone involves several steps, including the condensation of 4-methoxybenzaldehyde with malonic acid, followed by cyclization and reduction to yield the intermediate 2-(4-methoxyphenyl)ethylmalonate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain, making 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.
特性
IUPAC Name |
2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-15-8-6-13(7-9-15)17(10-11-20)19-12-14-4-2-3-5-16(14)18(19)21/h2-9,17,20H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVFZOWGDDDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)N2CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325611 | |
| Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666496 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone | |
CAS RN |
861207-49-0 | |
| Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2391453.png)


![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)
![1-(Prop-2-yn-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B2391463.png)
![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)
![8,10-dimethyl-4-(2-methyl-1H-imidazol-1-yl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2391465.png)
![2-(2-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2391467.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2391468.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2391469.png)

